![molecular formula C23H23ClN2O4S B2680060 (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1111052-02-8](/img/structure/B2680060.png)
(6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone
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Description
(6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 458.96. The purity is usually 95%.
BenchChem offers high-quality (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloro-4-((4-methoxyphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Quinoline Derivatives
Quinoline derivatives have been synthesized through various chemical reactions, showcasing their potential in creating complex molecules with potential for varied applications. For instance, the synthesis of some benzo[h]quinoline derivatives has been explored for their potential applications, though they were found to be devoid of cytotoxicity in certain tests (Janin, Bisagni, & Carrez, 1993). Similarly, research into the formation and properties of cyclohepta[b]quinoxalines indicates the chemical versatility of quinoline-related compounds (Shindo, Ishikawa, & Nozoe, 1989).
Antibacterial Applications
A study on the green synthesis of novel quinoxaline sulfonamides demonstrated antibacterial activities against Staphylococcus spp. and Escherichia coli, highlighting the potential of quinoline derivatives in medical applications (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Antimicrobial and Antimalarial Agents
Quinoline-based 1,2,3-triazoles have been synthesized and shown to possess antimicrobial and antimalarial activities, further underscoring the utility of quinoline derivatives in combating infectious diseases (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
Neuroprotective Activity
Research on selective mGlu1 and mGlu5 antagonists, including quinolin-2-yl derivatives, has shown neuroprotective potential in vitro and in vivo, suggesting applications in neurological disorder treatment (Szydlowska, Kamińska, Baude, Parsons, & Danysz, 2007).
properties
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-15-9-11-26(12-10-15)23(27)20-14-25-21-8-3-16(24)13-19(21)22(20)31(28,29)18-6-4-17(30-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMCZMNNVSYOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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